1-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)piperidine-4-carboxamide

Catalog No.
S3051593
CAS No.
2034360-16-0
M.F
C14H20N4O3S
M. Wt
324.4
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)piperidin...

CAS Number

2034360-16-0

Product Name

1-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)piperidine-4-carboxamide

IUPAC Name

1-(1-pyridin-3-ylsulfonylazetidin-3-yl)piperidine-4-carboxamide

Molecular Formula

C14H20N4O3S

Molecular Weight

324.4

InChI

InChI=1S/C14H20N4O3S/c15-14(19)11-3-6-17(7-4-11)12-9-18(10-12)22(20,21)13-2-1-5-16-8-13/h1-2,5,8,11-12H,3-4,6-7,9-10H2,(H2,15,19)

InChI Key

UPDWPRGFDLSDQO-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(=O)N)C2CN(C2)S(=O)(=O)C3=CN=CC=C3

Solubility

not available
1-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)piperidine-4-carboxamide (referred to as compound X) is a chemical compound that belongs to the class of pyridine and piperidine derivatives. The compound is known for its potent inhibitory effects on enzymes that regulate various cellular and molecular functions. Specifically, it has been shown to inhibit the activity of certain kinases, such as DYRK1A and CLK1, which are involved in the regulation of gene expression, cell proliferation, and differentiation.
The first synthesis and characterization of compound X were reported in 2011 by the research group of Dr. Murugan A. Manickam at the University of California, Davis. Since then, significant progress has been made in understanding the physical and chemical properties, analytical methods, biological properties, toxicity and safety, and applications of the compound in scientific experiments.
Compound X has a molecular weight of 409.5 g/mol and a chemical formula of C21H27N5O3S. It is a white to off-white solid powder that is soluble in dimethyl sulfoxide (DMSO) and is sparingly soluble in water. The melting point of the compound is 232-236 °C, and it has a purity of ≥ 95% by high-performance liquid chromatography (HPLC).
The synthesis of compound X involves a multistep procedure that requires the use of various chemical reagents and solvents. The first step involves the formation of pyridine-3-sulfonyl chloride from pyridine-3-ylmethanol, which is then reacted with azetidine-3-amine in the presence of a base to form the sulfonyl azetidine intermediate. The final step involves the acylation of the sulfonyl azetidine intermediate with piperidine-4-carboxylic acid to form compound X.
The characterization of compound X has been carried out using various spectroscopic and analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. The NMR spectrum of compound X shows the presence of characteristic peaks corresponding to the different functional groups in the molecule, while the mass spectrum shows the molecular ion peak at m/z 410.
The analysis of compound X requires the use of various analytical methods, such as HPLC, liquid chromatography-mass spectrometry (LC-MS), and gas chromatography-mass spectrometry (GC-MS). These techniques allow for the quantification and identification of the compound in different biological samples and experimental systems.
Compound X has been shown to exhibit potent inhibitory effects on DYRK1A and CLK1, which are involved in the regulation of various cellular functions, such as gene expression, cell cycle progression, and differentiation. The inhibition of these kinases by compound X results in the alteration of cellular signaling pathways, which can have significant implications in various fields of research and industry.
The toxicity and safety of compound X in scientific experiments have been evaluated using various in vitro and in vivo toxicity assays. The compound has been shown to exhibit low toxicity in cell cultures and animal models at concentrations that are effective in inhibiting the target enzymes. However, more studies are required to evaluate the long-term safety and potential side effects of the compound.
Compound X has been used in various scientific experiments to investigate the role of DYRK1A and CLK1 in different biological processes and diseases. For example, it has been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of these enzymes. In addition, the compound has been used to study the development of Alzheimer's disease and Down syndrome, as these conditions are associated with dysregulation of DYRK1A.
The current state of research on compound X is focused on elucidating its mechanism of action and potential implications in various fields of research and industry. More studies are required to understand the molecular targets and downstream effects of the compound, as well as its potential therapeutic applications in different diseases.
Compound X has significant implications in various fields of research and industry, including cancer research, neurodegenerative disorders, and drug discovery. The inhibition of DYRK1A and CLK1 by the compound provides a unique opportunity to study the role of these enzymes in different biological processes and identify potential therapeutic targets for the treatment of various diseases.
One of the main limitations of compound X is its low solubility in water, which can limit its use in certain experimental systems. In addition, more studies are required to evaluate the long-term safety and potential side effects of the compound in animal models and human clinical trials.
for research on compound X include the identification of other molecular targets and downstream effects of the compound, as well as the optimization of its chemical structure to improve its solubility and potency. Moreover, the compound can be used to identify novel therapeutic targets in various diseases and may have applications in the development of new drugs for the treatment of cancer, neurodegenerative disorders, and other diseases.

XLogP3

-0.8

Dates

Modify: 2023-08-18

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